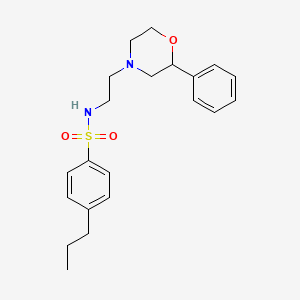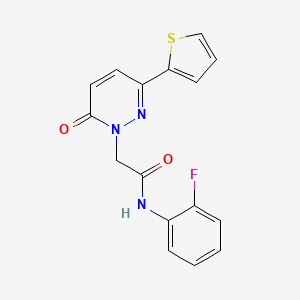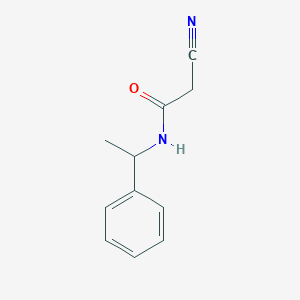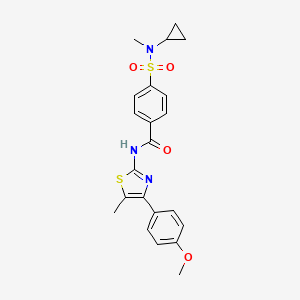
N-(2-(2-phenylmorpholino)ethyl)-4-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying its chemical properties like acidity or basicity .科学的研究の応用
Novel Synthesis Methods
A significant application of similar sulfonamide compounds is in the development of novel and convenient synthesis methods for producing various benzonitriles from (hetero)aryl bromides. These methods involve electrophilic cyanation using benign electrophilic cyanation reagents, which is crucial for the synthesis of pharmaceutical intermediates. The process accommodates a wide range of substrates, including electronically different and sterically demanding aryl bromides, and achieves good to excellent yields. Such methodologies exemplify the utility of sulfonamide compounds in facilitating complex synthetic routes in organic chemistry (Anbarasan, Neumann, & Beller, 2011).
Catalytic Activities and Stability
Another research application is found in the use of sulfonamide derivatives as stabilizing agents or ligands in catalytic systems. For instance, sulfonamide-substituted iron phthalocyanines, designed with solubility and stability in mind, exhibit remarkable stability under oxidative conditions. These compounds have been tested as potential oxidation catalysts, with applications ranging from the oxidation of olefins to the production of important industrial chemicals (Işci et al., 2014).
Pharmaceutical Intermediates
The structure of sulfonamides and their derivatives is crucial in the synthesis of potential pharmaceutical intermediates. One study discussed the synthesis of a new sulfonamide compound and its structural characterization, which is important in the development of drugs. The compound's interactions with proteins, investigated through molecular dynamics simulations, highlight the potential pharmaceutical applications of such compounds (Murthy et al., 2018).
Enhancement of Drug Selectivity
The structural modification of sulfonamide compounds can lead to the enhancement of selectivity and potency of pharmaceutical agents. For instance, the introduction of a fluorine atom in certain sulfonamide derivatives has been shown to increase the selectivity for cyclooxygenase-2 (COX-2) inhibition, which is a critical factor in the development of anti-inflammatory drugs. This structural feature has led to the identification of potent, highly selective, and orally active COX-2 inhibitors, exemplifying how structural alterations in sulfonamide compounds can significantly impact their therapeutic potential (Hashimoto et al., 2002).
作用機序
Target of Action
The primary target of N-(2-(2-phenylmorpholino)ethyl)-4-propylbenzenesulfonamide is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid to prostaglandins. This disruption leads to a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever.
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, providing relief to individuals suffering from conditions such as arthritis.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-2-6-18-9-11-20(12-10-18)27(24,25)22-13-14-23-15-16-26-21(17-23)19-7-4-3-5-8-19/h3-5,7-12,21-22H,2,6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUMCZBADPAJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2746762.png)
![2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2746763.png)
![Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2746768.png)

![(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2746770.png)


![7-Bromothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2746774.png)


![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2746777.png)
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2746778.png)